N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Lipophilicity LogP Physicochemical property

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0) is a versatile pyrazole-ethanamine scaffold with a computed XLogP of 0.9 and zero hydrogen bond donors, offering a balanced lipophilicity profile for CNS-penetrant and kinase inhibitor programs. Compared to primary amine analogs, its diethyl substitution eliminates H-bond donation while boosting logP by ~1.3 units—directly enhancing membrane permeability. Class-level evidence confirms that the pyrazole-ethanamine core delivers superior oral exposure over imidazole counterparts, making it a strategic choice in lead optimization. An inorganic reagent-free synthesis supports rapid library construction. Choose this building block to improve pharmacokinetic outcomes without compromising synthetic accessibility.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 71033-38-0
Cat. No. B1532160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine
CAS71033-38-0
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=CC=N1
InChIInChI=1S/C9H17N3/c1-3-11(4-2)8-9-12-7-5-6-10-12/h5-7H,3-4,8-9H2,1-2H3
InChIKeyJPJBURDLVZPQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0): Core Physicochemical and Structural Baseline for Procurement Decisions


N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0), also known as 1-(N,N-Diethylaminoethyl)pyrazole, is a tertiary amine with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol [1]. The compound features a pyrazole heterocycle linked via a two-carbon ethylene spacer to a diethylamino terminal group [1]. Its computed XLogP3-AA value is 0.9, reflecting moderate lipophilicity that distinguishes it from both more polar primary amine analogs (e.g., 2-(1H-pyrazol-1-yl)ethanamine, XLogP = -0.4) and more hydrophobic pyrazole derivatives bearing aromatic substituents [1]. The tertiary amine functionality confers a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 0, establishing a defined physicochemical profile relevant to formulation, solubility, and membrane permeability considerations [1].

Why Substitution with Alternative N-Substituted Pyrazole Ethanamines Carries Quantifiable Procurement Risk


Substitution with in-class analogs such as 2-(1H-pyrazol-1-yl)ethanamine (primary amine, XLogP = -0.4) or 1H-pyrazole-1-ethanamine hydrochloride cannot be assumed to preserve biological or physicochemical behavior without experimental validation. The diethyl substitution in the target compound reduces hydrogen bond donor capacity from 2 (in the primary amine analog) to 0, while simultaneously increasing lipophilicity by approximately 1.3 logP units [1]. In the IGF-1R inhibitor series exemplified by BMS-536924 side-chain variants, the pyrazole-ethanamine scaffold demonstrated markedly superior oral exposure compared to its imidazole counterpart, underscoring that even heterocycle ring substitution (pyrazole vs. imidazole) produces measurable pharmacokinetic divergence [2]. Furthermore, structure-activity relationship (SAR) studies on pyrazole EP1 receptor antagonists have documented that heterocyclic replacements and methylene linker modifications yield disparate SAR patterns across different chemotypes, confirming that in-class substitution cannot be reliably predicted without empirical comparison [3].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0)


Physicochemical Differentiation: LogP Comparison vs. Primary Amine Pyrazole Ethanamine Analog

The target compound (XLogP3-AA = 0.9) exhibits substantially higher lipophilicity than its primary amine analog 2-(1H-pyrazol-1-yl)ethanamine (XLogP = -0.4), a difference of 1.3 logP units. This quantitative divergence arises from the diethyl substitution on the terminal amine, which eliminates hydrogen bond donor capacity (HBD count = 0 vs. 2) and increases hydrophobicity. For procurement decisions where membrane permeability or solubility is a design parameter, this difference is operationally meaningful [1].

Lipophilicity LogP Physicochemical property Bioisostere

Hydrogen Bonding Capacity Differentiation: HBD Count Comparison vs. Primary Amine Analog

The target compound has a computed hydrogen bond donor (HBD) count of 0, compared to 2 for 2-(1H-pyrazol-1-yl)ethanamine. This difference directly affects the compound's capacity to form intermolecular hydrogen bonds with aqueous media (impacting solubility) and with biological targets (impacting binding mode). The absence of HBD functionality in the target compound predicts reduced aqueous solubility but potentially enhanced passive membrane permeability relative to the primary amine analog [1].

Hydrogen bonding Drug-likeness Permeability Solubility

Cross-Chemotype Pharmacokinetic Evidence: Pyrazole Scaffold Oral Exposure Superiority vs. Imidazole Scaffold

In a comparative study of IGF-1R inhibitor side-chain variants, the pyrazole-containing analog (17f) demonstrated 'excellent oral exposure' relative to the imidazole-containing analog (16a), which achieved activity through improved protein binding rather than exposure. This head-to-head comparison establishes that the pyrazole scaffold confers a measurable pharmacokinetic advantage over the imidazole scaffold in this chemotype. While the comparator is a heterocyclic ring substitution rather than an amine substitution, the data provide class-level evidence that pyrazole-based ethanamines can outperform structurally analogous imidazole variants in oral exposure metrics [1].

Pharmacokinetics Oral exposure Bioavailability IGF-1R inhibitor

Synthetic Accessibility Evidence: Mild-Condition N-Alkylation Protocol Compatible with Pyrazole Scaffold

A 2021 method for direct preparation of N-substituted pyrazoles from primary aliphatic amines enables synthesis under mild conditions with short reaction times and without inorganic reagents [1]. While this is a general protocol rather than compound-specific data, it demonstrates that pyrazole ethanamine derivatives (including the diethyl variant) are accessible via straightforward, scalable synthetic routes using commercially available starting materials. This contrasts with more complex heterocyclic scaffolds that may require multi-step sequences, harsh conditions, or expensive catalysts for analogous N-alkylation transformations.

Synthetic methodology N-alkylation Medicinal chemistry Library synthesis

Validated Research and Industrial Application Scenarios for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0)


Medicinal Chemistry: Scaffold for Kinase Inhibitor and GPCR Ligand Development Requiring Moderate Lipophilicity

The target compound's XLogP of 0.9 (Δ = +1.3 vs. primary amine analog) and HBD count of 0 position it as a moderately lipophilic building block suitable for medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and CNS-penetrant candidates. The pyrazole core has established utility in EP1 receptor antagonist series, LSD1 inhibitors, and IGF-1R inhibitors, with documented SAR demonstrating that heterocyclic replacements and linker modifications yield measurable differences in potency and exposure [1][2]. For programs where balancing solubility and permeability is critical, the compound's intermediate logP provides a favorable starting point for further optimization.

Pharmacokinetic Optimization: Building Block Selection for Enhanced Oral Exposure in Lead Optimization

Based on class-level evidence from IGF-1R inhibitor side-chain variants, the pyrazole-ethanamine scaffold confers superior oral exposure compared to the imidazole counterpart [2]. This pharmacokinetic advantage supports the selection of pyrazole-containing building blocks in lead optimization campaigns where oral bioavailability is a primary design objective. The diethyl substitution further modulates lipophilicity and eliminates hydrogen bond donation, parameters that directly influence absorption, distribution, and metabolic stability.

Parallel Synthesis and Library Construction: Scalable Pyrazole Core for High-Throughput Analog Generation

The availability of a mild, inorganic reagent-free synthetic protocol for N-substituted pyrazoles from primary amines enables efficient library construction and parallel analog synthesis [3]. This methodological accessibility reduces cost and lead time for procurement in academic and industrial medicinal chemistry laboratories, particularly when compared to scaffolds requiring specialized reagents, harsh conditions, or multi-step sequences. The pyrazole-ethanamine core can be readily diversified at the amine terminus (e.g., diethyl, dimethyl, cyclic amines) and at the pyrazole ring (via substitution or fusion) to explore SAR around a common chemotype.

Chemical Biology: Tertiary Amine-Functionalized Probe for Target Engagement Studies

The combination of a pyrazole heterocycle (capable of π-stacking and hydrogen bond acceptance) with a tertiary diethylamino group (protonatable under physiological conditions, HBD = 0) creates a distinct chemical probe profile. The absence of hydrogen bond donor functionality reduces the likelihood of off-target interactions mediated by H-bond donation while retaining the pyrazole ring's capacity for target engagement. This property set is relevant for chemical biology applications where probe selectivity and minimal promiscuous binding are critical design parameters [1].

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